1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole
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Overview
Description
1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3-bromo-4-fluorophenylmethyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Bromination and Fluorination: The starting material, 3-bromo-4-fluorobenzyl chloride, is prepared by brominating and fluorinating benzyl chloride under controlled conditions.
Pyrazole Formation: The 3-bromo-4-fluorobenzyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazone, which undergoes cyclization to yield the pyrazole ring.
Iodination: The final step involves the iodination of the pyrazole ring using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium tert-butoxide, or organolithium compounds can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, alkoxy, or alkyl derivatives, while coupling reactions can produce biaryl or diaryl compounds.
Scientific Research Applications
1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of halogens in its structure can enhance its binding affinity and specificity towards these targets, thereby modulating their activity and function.
Comparison with Similar Compounds
1-[(3-Bromo-4-fluorophenyl)methyl]-1H-pyrazole: Lacks the iodine atom, which may affect its reactivity and biological activity.
1-[(3-Bromo-4-chlorophenyl)methyl]-4-iodo-1H-pyrazole:
1-[(3-Bromo-4-fluorophenyl)methyl]-4-chloro-1H-pyrazole: Substitution of iodine with chlorine can lead to different reactivity and biological effects.
Uniqueness: The unique combination of bromine, fluorine, and iodine in 1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFIN2/c11-9-3-7(1-2-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHKLARHZXFGBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)I)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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